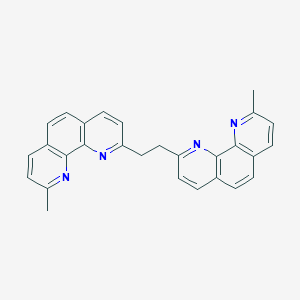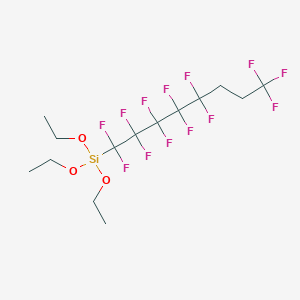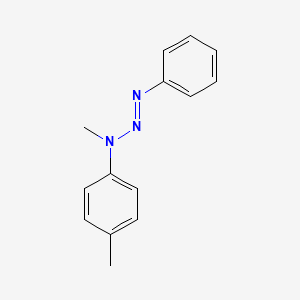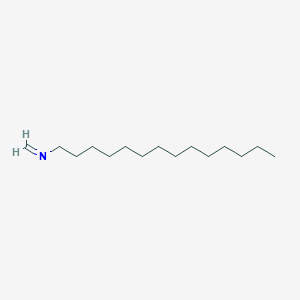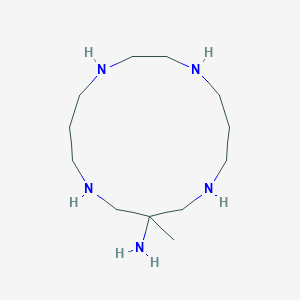
Ethyl 5-acetyl-4-methyl-1H-pyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-acetyl-4-methyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound with a pyrrole ring structure. This compound is known for its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The presence of functional groups like acetyl, methyl, and ethyl ester makes it a versatile molecule for synthetic and research purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-acetyl-4-methyl-1H-pyrrole-3-carboxylate typically involves the condensation of appropriate starting materials followed by cyclization to form the pyrrole ring. One common method involves the reaction of ethyl acetoacetate with an appropriate aldehyde and ammonia or an amine under acidic or basic conditions to form the pyrrole ring . The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency in production.
化学反应分析
Types of Reactions
Ethyl 5-acetyl-4-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
科学研究应用
Ethyl 5-acetyl-4-methyl-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and natural product analogs.
Biology: The compound is used in studying biological pathways and enzyme interactions due to its structural similarity to certain biomolecules.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It is used in the development of new materials, dyes, and pharmaceuticals.
作用机制
The mechanism of action of Ethyl 5-acetyl-4-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the acetyl group can participate in acetylation reactions, affecting protein function and gene expression. The pyrrole ring’s aromatic nature also enables it to interact with nucleic acids and other aromatic compounds, influencing various biochemical processes .
相似化合物的比较
Similar Compounds
Ethyl 5-methyl-1H-pyrrole-2-carboxylate: Similar structure but lacks the acetyl group.
Methyl 1-acetyl-1H-pyrrole-3-carboxylate: Similar but with a methyl ester instead of an ethyl ester.
4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, ethyl ester: Similar but with additional methyl groups on the pyrrole ring.
Uniqueness
Ethyl 5-acetyl-4-methyl-1H-pyrrole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both acetyl and ethyl ester groups allows for diverse chemical modifications and interactions, making it a valuable compound in research and industrial applications.
属性
CAS 编号 |
112381-07-4 |
|---|---|
分子式 |
C10H13NO3 |
分子量 |
195.21 g/mol |
IUPAC 名称 |
ethyl 5-acetyl-4-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-4-14-10(13)8-5-11-9(6(8)2)7(3)12/h5,11H,4H2,1-3H3 |
InChI 键 |
BCGJEZGUHHJKPJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CNC(=C1C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


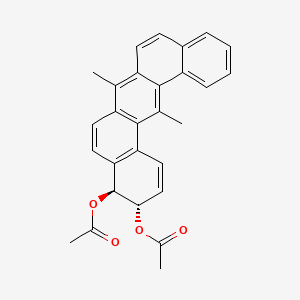
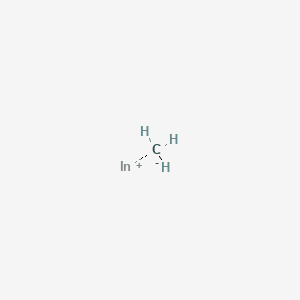
![1H-Indol-1-amine, N-[(5-nitro-2-furanyl)methylene]-](/img/structure/B14290912.png)
![3-Propoxy-1H-azepino[3,4-B]quinoxalin-1-one](/img/structure/B14290916.png)
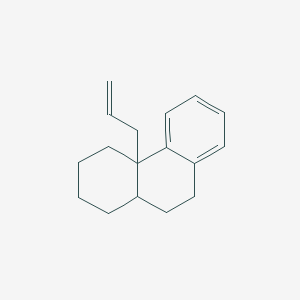
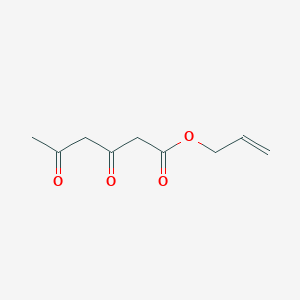
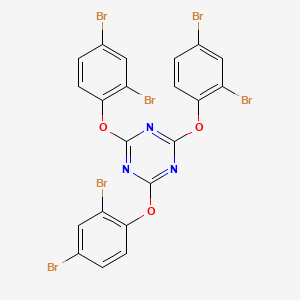
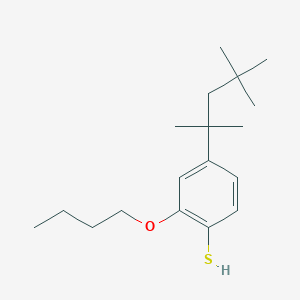
![4-({[2-(4-Hydroxyphenyl)ethyl]amino}methyl)-2,5-dimethoxyphenol](/img/structure/B14290937.png)
